4-Chlorobiphenyl-2-carboxylic acid
Description
4-Chlorobiphenyl-2-carboxylic acid is a biphenyl derivative featuring a chlorine substituent at the 4-position and a carboxylic acid group at the 2-position. This compound’s biphenyl backbone and halogen substitution make it structurally analogous to polychlorinated biphenyls (PCBs), which are historically significant in industrial applications but restricted due to toxicity concerns.
Properties
Molecular Formula |
C13H9ClO2 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
5-chloro-2-phenylbenzoic acid |
InChI |
InChI=1S/C13H9ClO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
UBKZKIKULURYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Differences
Notes:
- Bromine in the 4'-bromo analog further increases molecular weight and may influence binding affinity in pharmaceutical contexts .
- Regulatory Status: The deuterated form’s classification as a "First-Class Specified Chemical" highlights stricter handling requirements compared to non-deuterated analogs .
Heterocyclic Carboxylic Acids
Pyrimidine and Thiophene Derivatives
Functional Group Complexity
Notes:
- Multi-Halogenation : Compounds like 676563-55-6 and 445000-65-7 demonstrate how additional halogens (e.g., dichloro substituents) improve pesticidal or antimicrobial activity .
- Amide vs. Carboxylic Acid : The amide group in 445000-65-7 increases stability against enzymatic hydrolysis compared to carboxylic acids .
Preparation Methods
General Procedure and Catalytic Systems
A representative synthesis begins with 2-bromobenzaldehyde and 4-chlorophenylboronic acid. As detailed in a protocol by GreenChem et al., Tetrakis(triphenylphosphine)palladium(0) catalyzes the cross-coupling in alkaline conditions (e.g., K₂CO₃ in DMF at 90°C). The aldehyde intermediate is subsequently oxidized to the carboxylic acid.
Reaction Conditions:
Oxidation to Carboxylic Acid
The aldehyde intermediate undergoes Pinnick oxidation (NaClO₂, NaH₂PO₄, H₂O₂ in acetonitrile/water) to yield the target acid. This step achieves >90% conversion, with the carboxylic acid confirmed via IR (C=O stretch at 1700 cm⁻¹) and ¹³C NMR (δ 181.2 ppm).
Oxidation of Biphenyl Aldehydes
Direct oxidation of substituted biphenyl aldehydes offers a streamlined pathway.
Pinnick Oxidation Protocol
A study by RSC Advances describes oxidizing 2’-bromo-4’-chlorobiphenyl-2-carbaldehyde using NaClO₂ and H₂O₂ at 0°C to room temperature. Key parameters include:
| Parameter | Value |
|---|---|
| Oxidizing Agent | NaClO₂ (1.5 equiv) |
| Solvent System | MeCN/H₂O (3:1) |
| Reaction Time | 3 hours |
| Yield | 88% |
This method avoids over-oxidation byproducts, making it preferable for acid-sensitive substrates.
Nitration and Reduction Pathways
Patents disclose an alternative route via nitro intermediates.
Synthesis of 4’-Chloro-2-Nitrobiphenyl
CN105732392A describes coupling o-chloronitrobenzene with p-chlorophenyl trifluoroborate using a palladium catalyst (e.g., ring-palladium compound I) and tetrabutylammonium bromide as a phase-transfer agent.
Optimized Conditions:
-
Catalyst: Ring-palladium compound I (0.0005–0.0009 mol%)
-
Base: K₂CO₃ (pH 8–10)
-
Temperature: 95–100°C
Catalytic and Reaction Condition Optimizations
Catalyst Loading and Efficiency
Lowering palladium loading to 0.0003–0.0009 mol% (as in CN105732392A) reduces costs without sacrificing yield. Comparative studies show tetrabutylammonium bromide outperforms other phase-transfer catalysts, enhancing interfacial reactivity.
Solvent and Temperature Effects
-
DMF vs. MeCN: DMF increases coupling efficiency but complicates purification; MeCN improves oxidation selectivity.
-
Temperature: Suzuki-Miyaura reactions proceed optimally at 90°C, whereas oxidations require milder conditions (0–25°C).
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura + Oxidation | High purity, scalable | Multi-step, costly catalysts | 70–85 |
| Direct Oxidation | Single-step, minimal byproducts | Requires aldehyde precursor | 88 |
| Nitro Reduction | Utilizes stable intermediates | Multi-step, hazardous reagents | 80–83 |
Q & A
Q. What are the established synthetic routes for 4-Chlorobiphenyl-2-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, chlorobenzaldehyde derivatives can be condensed with aminopyridine precursors, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . Optimizing catalyst loading (e.g., 5–10 mol% Pd) and temperature (80–120°C) is critical for achieving yields >70% and minimizing byproducts. Purity (>95%) is often confirmed via HPLC or NMR .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR : and NMR are essential for confirming the biphenyl backbone and carboxylic acid proton (δ ~12–13 ppm).
- IR : A strong carbonyl stretch (~1700 cm) and C-Cl absorption (~750 cm) validate functional groups.
- X-ray crystallography : Resolves stereochemical ambiguities, particularly in deuterated analogs like 4-Chlorobiphenyl-2',3',4',5',6'-d .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential inhalation hazards (GHS Category 4 toxicity) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or enantiomeric mixtures (e.g., R/S configurations in thiazole analogs). Cross-validate using multiple techniques:
- LC-MS : Detect impurities at trace levels (<0.1%).
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IG-3 .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (RMSD <0.3 ppm) .
Q. What strategies improve the scalability of this compound synthesis for preclinical studies?
- Batch optimization : Scale reactions from milligram to gram quantities using flow chemistry to maintain consistent temperature and mixing.
- Catalyst recycling : Recover palladium catalysts via filtration or magnetic nanoparticles, reducing costs by ~30% .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
Q. How does this compound interact with biological targets, and what assays validate its mechanism?
The compound’s biphenyl moiety enables π-π stacking with enzyme active sites (e.g., kinases or cytochrome P450). Key assays include:
Q. What are the challenges in interpreting ecological toxicity data for this compound?
Limited biodegradation and bioaccumulation data (e.g., no OECD 301F results) complicate risk assessments. Mitigate this by:
- QSAR modeling : Predict log Kow (~3.5) and EC for aquatic organisms using EPI Suite.
- Microcosm studies : Test soil mobility and half-life (t) under controlled pH and microbial activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
